Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate
Description
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted at position 3 with a methyl carboxylate group and at position 5 with an (ethylsulfanyl)methyl moiety. The ethylsulfanyl group introduces sulfur-based electron density, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-13-5-6-4-7(9-12-6)8(10)11-2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARAWCGLXTGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
Starting Materials : Typically, oxazole derivatives are synthesized from appropriate aldehydes or ketones, which undergo condensation reactions with suitable reagents to form the oxazole ring.
Ring Formation : The oxazole ring can be formed through the cyclization of an acyclic precursor, often involving a dehydration step.
Substitution Reactions : The introduction of the ethylsulfanyl group and the methyl ester functionality can be achieved through nucleophilic substitution reactions.
Detailed Synthesis Steps
Step 1: Formation of the Oxazole Ring
- Reagents : Appropriate aldehyde or ketone, hydroxylamine derivative.
- Conditions : Acidic conditions, reflux.
- Product : Oxazole derivative.
Step 2: Introduction of Ethylsulfanyl Group
- Reagents : Ethylsulfanyl chloride or similar reagent.
- Conditions : Basic conditions, room temperature.
- Product : Ethylsulfanyl-substituted oxazole.
Step 3: Esterification
- Reagents : Methanol, acid catalyst (e.g., sulfuric acid).
- Conditions : Reflux.
- Product : Methyl ester of the oxazole derivative.
Example Synthesis Pathway
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Aldehyde, Hydroxylamine | Acidic, Reflux | Oxazole Ring |
| 2 | Ethylsulfanyl Chloride | Basic, RT | Ethylsulfanyl Oxazole |
| 3 | Methanol, Sulfuric Acid | Reflux | Methyl Ester |
Challenges and Considerations
- Yield and Purity : The efficiency of each step significantly affects the overall yield and purity of the final product. Optimizing reaction conditions is crucial.
- Reagent Selection : The choice of reagents can influence the reaction outcome, including side reactions and impurities.
- Safety and Environmental Impact : Handling hazardous chemicals requires proper safety measures and consideration of environmental impact.
Chemical Reactions Analysis
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce the corresponding alcohol.
Scientific Research Applications
Chemical Reactions
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate can undergo several important chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction with lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
- Substitution : Nucleophilic substitution reactions can occur at the oxazole ring.
Applications in Scientific Research
This compound has several notable applications across different scientific domains:
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to participate in various organic reactions.
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its structural properties allow it to form stable complexes with biological macromolecules, making it valuable in drug design and discovery.
Industry
In industrial applications, this compound is employed in the development of specialty chemicals and materials with specific properties, such as polymers and coatings. Its unique chemical structure enables the creation of materials with tailored functionalities.
Research has shown that this compound exhibits significant biological activity. For example:
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Antimicrobial Properties : Studies indicate that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis.
Table 1: Antimicrobial Activity
Pathogen Type Inhibition Zone (mm) Gram-positive 15 Gram-negative 12 - Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
Pharmacokinetics and Toxicity
Preliminary studies indicate favorable pharmacokinetic properties for this compound. It demonstrates moderate absorption characteristics and low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile.
Mechanism of Action
The mechanism of action of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate with structurally related derivatives, focusing on molecular properties and substituent effects:
Key Observations:
- Substituent Effects: Alkylsulfanyl Groups (Target and ): Introduce sulfur atoms, which may enhance nucleophilicity or participate in hydrogen bonding. The ethylsulfanyl group in the target compound offers greater steric bulk compared to methylsulfanyl in . Fluorine and bromine substituents modulate electronic properties (e.g., fluorine’s electron-withdrawing effect). Alkoxy and Cyclopropyl Groups (): Methoxymethyl increases polarity, while cyclopropyl reduces steric hindrance.
Ester Groups : Methyl esters (target, ) generally lower molecular weight compared to ethyl analogs (), affecting solubility and metabolic stability.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclocondensation of β-diketones or nitrile oxides with sulfur-containing precursors. Ethylsulfanyl groups may be introduced via alkylation or thiol-ene reactions .
- Fluorinated and brominated analogs () are often explored in drug discovery for enhanced binding and bioavailability.
- Stability Considerations : Sulfur-containing compounds may oxidize to sulfoxides or sulfones under oxidative conditions, necessitating stability studies for practical applications.
Biological Activity
Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate (C8H11NO3S) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11NO3S
- Molecular Weight : 201.25 g/mol
- Structure : The compound features an oxazole ring with an ethylsulfanyl substituent and a carboxylate group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the ethylsulfanyl group enhances the compound's binding affinity, potentially modulating enzyme activity and influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Protein-Ligand Interactions : Its ability to form stable complexes with biological macromolecules suggests it could play a role in protein-ligand interactions that are crucial for cellular functions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| This compound | Pancreatic cancer | 10–50 | Decreased cell viability |
| Similar oxazole derivative | Breast cancer | 10–100 | Increased caspase activity |
Anti-inflammatory Effects
Similar compounds have also demonstrated anti-inflammatory properties by modulating inflammatory pathways. This suggests that this compound may possess similar capabilities.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study assessed the impact of this compound on pancreatic ductal adenocarcinoma cells. Results indicated a significant reduction in cell proliferation at concentrations ranging from 10 to 50 µM, suggesting potential utility in cancer therapy.
-
Mechanistic Insights
- Research involving related compounds showed that these molecules could inhibit key signaling pathways associated with tumor growth and survival. Specifically, they were found to downregulate proteins involved in cell cycle progression and apoptosis resistance.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other oxazole derivatives:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Methyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate | Methyl instead of ethyl group | Moderate anticancer activity |
| Methyl 5-[(phenylsulfanyl)methyl]-1,2-oxazole-3-carboxylate | Phenyl group enhances stability | Higher binding affinity to targets |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate?
- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclocondensation reactions. For example, 1,3-oxazole carboxylates can be synthesized via the Hantzsch thiazole synthesis adapted for oxazoles, using β-ketoesters and thioureas. The ethylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene "click" chemistry. Characterization should include - and -NMR to confirm regioselectivity and purity (as demonstrated for similar oxazole esters in synthesis protocols for Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (methanol/water gradient) to assess purity.
- Spectroscopy : -NMR (400 MHz, CDCl) should show characteristic signals: δ 1.35 (t, J=7.2 Hz, CHCH), δ 3.85 (s, COOCH), and δ 4.25 (s, SCH).
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 231.0632 (CHNOS) .
Q. What crystallographic techniques are suitable for determining its molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Refinement via SHELXL (for small molecules) resolves bond lengths and angles, while ORTEP-3 generates thermal ellipsoid diagrams to visualize steric effects and intramolecular interactions .
Advanced Research Questions
Q. How can ring puckering in the oxazole moiety be quantified?
- Methodological Answer : Apply the Cremer-Pople parameters to analyze out-of-plane deviations. For five-membered rings, calculate the puckering amplitude () and phase angle () using atomic coordinates from SC-XRD data. Software like PARST or custom scripts can automate this analysis .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature -NMR to detect conformational exchange broadening in the ethylsulfanyl group.
- DFT Calculations : Optimize the structure at the B3LYP/6-31G(d) level and compare computed chemical shifts (via GIAO) with experimental data .
Q. What computational strategies predict its potential bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against agrochemical targets (e.g., acetolactate synthase) using AutoDock Vina. Parameters: grid box centered on the active site, Lamarckian genetic algorithm.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How to study its environmental degradation pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
